

A Technical Guide to 1-Bromoheptane-d1: Physical Properties for Experimental Design

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Compound of Interest

Compound Name: **1-Bromoheptane-d1**

Cat. No.: **B1482426**

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For researchers, scientists, and professionals in drug development, a precise understanding of the physical and chemical properties of reagents is paramount for successful experimental design. This guide provides an in-depth overview of the physical properties of **1-bromoheptane-d1**, alongside relevant experimental protocols and reaction mechanisms. While specific experimental data for the deuterated form is limited, the properties of its non-deuterated analog, 1-bromoheptane, offer a close approximation for practical applications.

Physical Properties

The primary difference between **1-bromoheptane-d1** and 1-bromoheptane is the presence of a deuterium atom at the C1 position, which results in a slight increase in molecular weight. Other physical properties such as boiling point, melting point, density, and refractive index are expected to be very similar to the non-deuterated compound.

Property	1-Bromoheptane-d1	1-Bromoheptane
Molecular Formula	C ₇ H ₁₄ DBr	C ₇ H ₁₅ Br
Molecular Weight	180.11 g/mol [1]	179.10 g/mol
Boiling Point	No experimental data available	180 °C [2] [3]
Melting Point	No experimental data available	-58 °C [2] [3]
Density	No experimental data available	1.14 g/mL at 25 °C
Refractive Index	No experimental data available	n _{20/D} 1.4499
Appearance	-	Clear, colorless to pale yellow liquid [3]
Solubility	-	Immiscible with water. [4]

Experimental Protocols

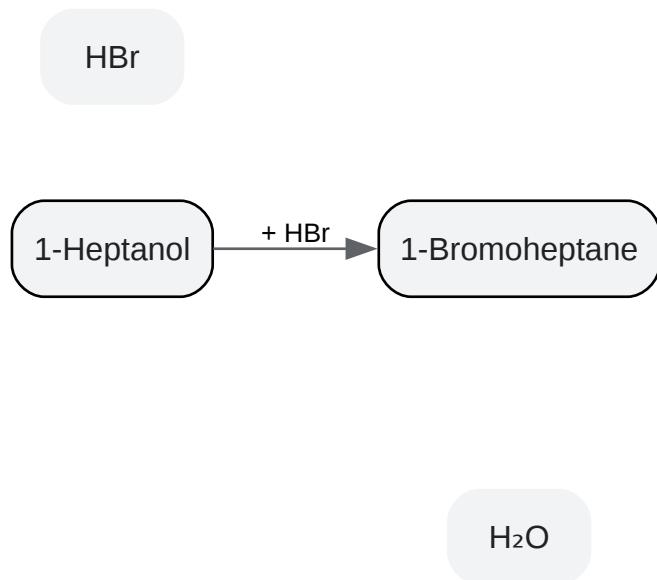
Synthesis of 1-Bromoheptane from 1-Heptanol

A common method for the synthesis of 1-bromoheptane involves the nucleophilic substitution of the hydroxyl group in 1-heptanol with a bromine atom.[\[3\]](#) This reaction is typically carried out using a brominating agent such as hydrobromic acid.

Methodology:

- To a flask containing 1-heptanol, add a solution of hydrobromic acid (HBr).
- The mixture is heated under reflux for several hours to drive the reaction to completion.
- After cooling, the organic layer is separated, washed with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
- The crude 1-bromoheptane is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
- Purification is achieved by fractional distillation to yield pure 1-bromoheptane.

The synthesis of **1-bromoheptane-d1** would follow a similar procedure, starting with 1-heptanol-1-d1.



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Synthesis of 1-Bromoheptane from 1-Heptanol.

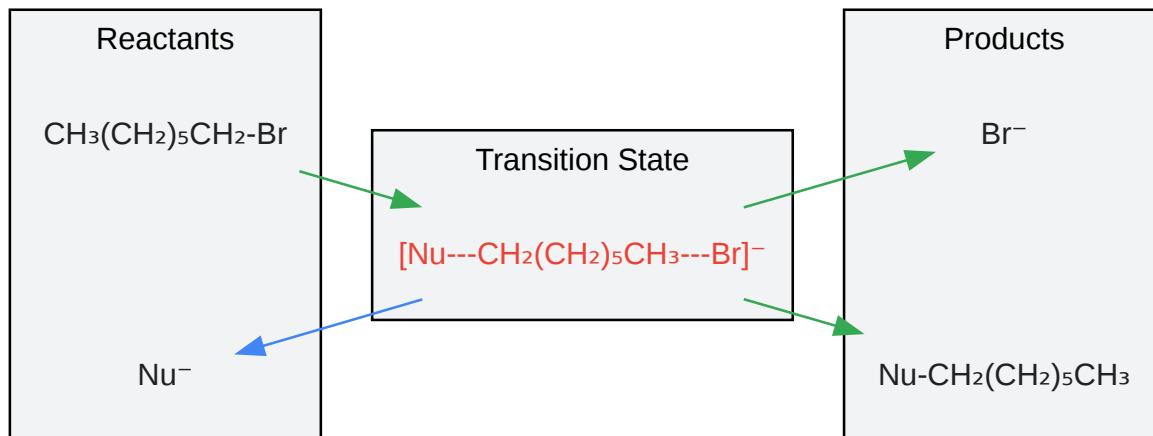
Nucleophilic Substitution Reaction: S_N2 Mechanism

1-Bromoheptane, being a primary alkyl halide, readily undergoes nucleophilic substitution reactions, primarily through an S_N2 (bimolecular nucleophilic substitution) mechanism.^{[4][5]} In this type of reaction, a nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion is displaced in a single, concerted step.

Methodology:

- Dissolve 1-bromoheptane in a suitable aprotic polar solvent (e.g., acetone or DMSO).
- Add the desired nucleophile (e.g., sodium iodide, sodium cyanide, or an alkoxide).
- The reaction mixture is stirred, and the temperature may be adjusted to control the reaction rate.
- The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

- Upon completion, the product is isolated by extraction and purified by distillation or chromatography.



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Generalized S_n2 reaction mechanism for 1-bromoheptane.

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